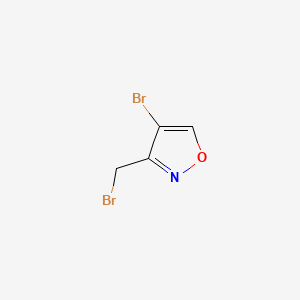

4-Bromo-3-(bromomethyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3Br2NO |

|---|---|

Molecular Weight |

240.88 g/mol |

IUPAC Name |

4-bromo-3-(bromomethyl)-1,2-oxazole |

InChI |

InChI=1S/C4H3Br2NO/c5-1-4-3(6)2-8-7-4/h2H,1H2 |

InChI Key |

HQEYBYLNMCWSKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NO1)CBr)Br |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 4 Bromo 3 Bromomethyl 1,2 Oxazole

Classical and Contemporary Approaches to Oxazole (B20620) Core Construction

The formation of the 1,2-oxazole ring is a cornerstone of the synthetic strategy. Various methods have been developed over the years, each with its own advantages and substrate scope. The following sections explore several key approaches that could be adapted for the synthesis of a 3-methyl-1,2-oxazole precursor, which can then be further functionalized to the target molecule.

Dehydrative Cyclization Processes

Dehydrative cyclization is a fundamental and widely employed method for the formation of oxazole and oxazoline (B21484) rings. This approach typically involves the cyclization of a precursor molecule containing both a hydroxyl and an amide functionality, with the elimination of a water molecule. For the synthesis of a 3-methyl-1,2-oxazole precursor, a suitable starting material would be an N-(β-hydroxy) amide.

Recent advancements in this area have focused on the development of milder and more efficient dehydrating agents to overcome the often harsh conditions required for classical methods. For instance, triflic acid (TfOH) has been reported as a highly effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines, which are immediate precursors to oxazoles. Current time information in Bangalore, IN.nih.gov This reaction proceeds under relatively mild conditions and tolerates a variety of functional groups, generating only water as a byproduct. Current time information in Bangalore, IN.nih.gov The general mechanism involves the activation of the hydroxyl group by the acid catalyst, followed by intramolecular nucleophilic attack by the amide oxygen and subsequent dehydration.

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Triflic Acid (TfOH) | N-(2-hydroxyethyl)amides | 2-Oxazolines | Mild conditions, good functional group tolerance, water as the only byproduct. Current time information in Bangalore, IN.nih.gov |

While this method is highly effective for 2-oxazoline synthesis, further oxidation would be required to obtain the aromatic oxazole ring.

Ring Expansion of Azirines and Related Intermediates

The ring expansion of strained three-membered heterocycles, such as azirines, provides an elegant and often stereospecific route to five-membered rings like oxazoles. This methodology involves the reaction of an azirine with a suitable one-carbon component, leading to the incorporation of the carbon atom into the newly formed ring.

For instance, the reaction of 2H-azirines with acyl halides or anhydrides can lead to the formation of oxazoles. While specific examples leading directly to 3-methyl-1,2-oxazole are not prevalent in the literature, the general principle involves the nucleophilic attack of the azirine nitrogen onto the carbonyl carbon of the electrophile, followed by ring opening and subsequent cyclization. The reaction of 2-methylaziridine (B133172) with acetone (B3395972) in the presence of hydrogen sulfide (B99878) has been shown to yield a thiazolidine (B150603) derivative, demonstrating the principle of ring expansion with a ketone. Current time information in Bangalore, IN. Although this example leads to a sulfur-containing heterocycle, it illustrates the potential for analogous reactions with oxygen-containing electrophiles to form oxazoles. The development of copper-catalyzed ring-expansion cascades of azirines with alkynes further highlights the versatility of azirines as synthons for larger heterocyclic systems.

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a powerful and widely utilized method for the construction of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govchemicalbook.comorganic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgmdpi.com This reaction is particularly valuable for the synthesis of 5-substituted and 4,5-disubstituted oxazoles. nih.gov The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the oxazole ring. nih.govchemicalbook.comorganic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgmdpi.com

To synthesize a 3-methyl-1,2-oxazole precursor, an adaptation of the Van Leusen synthesis would be required. The standard Van Leusen reaction typically places the substituent from the aldehyde at the 5-position of the oxazole ring. organic-chemistry.orgnih.govmdpi.com Therefore, to obtain a 3-substituted oxazole, a modified starting material or a different isocyanide reagent would be necessary. While direct application to 3-methyl-1,2-oxazole is not straightforward, the robustness and high functional group tolerance of the Van Leusen reaction make it a valuable tool in the synthetic chemist's arsenal (B13267) for oxazole synthesis.

| Reagents | Product Type | Key Features |

| Aldehyde, Tosylmethyl isocyanide (TosMIC), Base | 5-Substituted or 4,5-disubstituted oxazoles | Mild conditions, high yields, broad substrate scope. nih.govchemicalbook.comorganic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.orgmdpi.com |

Bredereck Reaction Modifications

The Bredereck reaction provides a classical route to oxazoles through the reaction of α-haloketones with formamide (B127407) or other amides. mdpi.comthepharmajournal.com This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. mdpi.com For the synthesis of a 3-methyl-1,2-oxazole precursor, one could envision a reaction between an appropriate α-haloketone and an amide that would provide the desired substitution pattern.

A potential starting material for this approach could be an α-haloaldehyde, which upon reaction with an appropriate amide could lead to the formation of the 3-substituted oxazole ring. Modifications of the Bredereck reaction, such as using α-hydroxyketones as starting materials, have been developed to improve the efficiency and environmental profile of the synthesis. mdpi.com

Cycloisomerization Reactions

Cycloisomerization reactions have emerged as a powerful and atom-economical strategy for the synthesis of heterocyclic compounds, including oxazoles. These reactions typically involve the intramolecular rearrangement of a suitably functionalized acyclic precursor, often catalyzed by a transition metal or other Lewis acids.

A particularly relevant approach is the cycloisomerization of propargyl amides. researchgate.netresearchgate.net This method can lead to the formation of variously substituted oxazoles under mild conditions. For example, the treatment of propargyl amides with silica (B1680970) gel has been shown to mediate their cycloisomerization to afford 2,5-disubstituted and 2,4,5-trisubstituted oxazoles in good yields. researchgate.net The reaction is believed to proceed through an initial isomerization of the propargyl amide to an allene (B1206475) intermediate, followed by a 5-endo-dig cyclization.

By carefully selecting the substituents on the propargyl amide precursor, this methodology could be tailored to produce a 3-methyl-1,2-oxazole derivative.

Targeted Bromination Strategies for Position-Specific Functionalization

Once the 3-methyl-1,2-oxazole core has been synthesized, the next critical step is the introduction of two bromine atoms at specific positions: one on the methyl group (benzylic-type position) and one on the oxazole ring at the C-4 position. This requires two distinct and selective bromination reactions.

A plausible synthetic sequence would involve the initial radical bromination of the methyl group, followed by the electrophilic bromination of the oxazole ring. The electron-withdrawing nature of the newly introduced bromomethyl group would likely deactivate the ring towards electrophilic substitution, making the alternative sequence (ring bromination followed by side-chain bromination) potentially more challenging.

Radical Bromination of the Methyl Group:

The selective bromination of a methyl group attached to a heterocyclic ring can be achieved using radical bromination conditions. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light). organic-chemistry.orgchadsprep.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.compitt.edu This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. The low concentration of bromine generated in situ from NBS minimizes competing electrophilic addition reactions to the oxazole ring. libretexts.orgpitt.edu

Electrophilic Bromination of the Oxazole Ring:

The introduction of a bromine atom at the C-4 position of the 3-(bromomethyl)-1,2-oxazole intermediate would proceed via an electrophilic aromatic substitution mechanism. The oxazole ring is an electron-rich heterocycle, but the regioselectivity of electrophilic attack can be influenced by the existing substituents.

Direct bromination of substituted oxazoles has been successfully achieved using various brominating agents. For instance, the electrophilic bromination of a dimethoxy-substituted oxazole with NBS in THF at room temperature has been reported to yield a mixture of bromo-substituted oxazoles. organic-chemistry.org More regioselective methods have also been developed. A highly regioselective bromination at the C-4 position of 5-substituted oxazoles has been achieved by lithiation at the C-2 position, followed by equilibration to the more stable acyclic isonitrile enolate and subsequent quenching with NBS. researchgate.netorgsyn.org This method offers excellent control over the position of bromination.

| Bromination Type | Reagent | Position | Key Features |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator/UV light | Methyl group at C-3 | Selective for the benzylic-type position. organic-chemistry.orgchadsprep.comlibretexts.orgorganic-chemistry.orgmasterorganicchemistry.compitt.edu |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C-4 of the oxazole ring | Can be regioselective depending on the substrate and conditions. organic-chemistry.org |

| Electrophilic Bromination | LDA, then NBS | C-4 of the oxazole ring | Highly regioselective for 5-substituted oxazoles. researchgate.netorgsyn.org |

By employing a sequential approach of radical bromination followed by a regioselective electrophilic bromination, the synthesis of the target molecule, 4-Bromo-3-(bromomethyl)-1,2-oxazole (B6276801), can be strategically accomplished.

Regioselective Electrophilic Bromination of Oxazole Precursors

The introduction of a bromine atom at the C-4 position of the 1,2-oxazole ring is typically achieved through electrophilic bromination. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the oxazole ring. For the synthesis of this compound, the starting precursor would logically be 3-methyl-1,2-oxazole.

Research has shown that the bromination of 3,5-dimethylisoxazole (B1293586) can lead to different products depending on the reaction conditions. For instance, direct bromination can result in the formation of 4-bromo-3,5-dimethylisoxazole. The electron-donating nature of the methyl groups activates the ring towards electrophilic attack, with the C-4 position being the most favorable site for substitution.

A common method for electrophilic bromination involves the use of N-Bromosuccinimide (NBS) in a suitable solvent. mdpi.com The reaction of a dimethoxy oxazole derivative with NBS in tetrahydrofuran (B95107) (THF) at room temperature has been reported to yield a mixture of bromo-substituted aryloxazoles, demonstrating the utility of NBS as an electrophilic bromine source for oxazole systems. mdpi.com

Table 1: Examples of Electrophilic Bromination of Oxazole Derivatives

| Precursor | Reagent | Product | Yield | Reference |

| Dimethoxy oxazole | NBS in THF | Bromo-substituted aryloxazoles | 19-24% | mdpi.com |

| 2-(p-acetamidophenyl)-4-methyloxazole | Bromine | 2-(p-Aminophenyl)-5-bromo-4-methyloxazole | Good | researchgate.net |

Direct Lithiation-Bromination Protocols for Halogen Placement

An alternative strategy for the regioselective introduction of a bromine atom onto the oxazole ring involves a direct lithiation-bromination sequence. This method offers a high degree of control over the position of halogenation, as the site of lithiation is determined by the most acidic proton, which can be influenced by the substituents on the ring.

The process typically involves the deprotonation of the oxazole precursor with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to form a lithiated intermediate. researchgate.net This intermediate is then quenched with an electrophilic bromine source, like elemental bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom at the desired position.

Studies on the lithiation of methyl-substituted 1,2-azoles have shown that lateral lithiation (deprotonation of the methyl group) can occur. researchgate.net However, by carefully selecting the starting material and reaction conditions, it is possible to achieve lithiation at a specific ring carbon. For instance, the lithiation of 4-methylisothiazole (B1295217) occurs mainly at the C-5 position. researchgate.net In the context of 3-methyl-1,2-oxazole, controlling the lithiation to occur specifically at the C-4 position would be crucial for the synthesis of the target compound.

Table 2: Lithiation-Bromination of Heteroaromatic Compounds

| Substrate | Base | Electrophile | Product | Reference |

| Optionally substituted azoles | LDA or n-BuLi | Dibromoalkane | Azolylalkyl bromides | researchgate.net |

| 2-H oxazoles | - | - | 2-substituted oxazoles via lithiation | researchgate.net |

Radical Bromination Methodologies (e.g., N-Bromosuccinimide mediated)

To introduce the second bromine atom onto the methyl group, a radical bromination reaction is employed. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, particularly for the bromination of allylic and benzylic positions. masterorganicchemistry.com In the case of 4-bromo-3-methyl-1,2-oxazole, the methyl group at the C-3 position is analogous to a benzylic position due to its proximity to the aromatic oxazole ring, making it susceptible to radical bromination.

The reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile). stackexchange.com NBS provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen atom from the methyl group to form a radical intermediate. masterorganicchemistry.comyoutube.com This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired bromomethyl product. youtube.com The use of non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) favors radical pathways over electrophilic addition to any double bonds. stackexchange.comacsgcipr.org

It is important to note that the conditions for radical bromination must be carefully controlled to avoid competing electrophilic bromination of the oxazole ring, especially if it is not already substituted at the C-4 position. stackexchange.com

Integration of Bromomethyl Moieties via Advanced Synthetic Routes

The introduction of the bromomethyl group can also be approached through alternative synthetic strategies that build the desired functionality onto a pre-existing oxazole core or construct the brominated oxazole ring system through cyclization reactions.

Nucleophilic Substitution Routes for Bromomethyl Introduction

An alternative to direct radical bromination is the conversion of a pre-installed functional group on the methyl substituent. A common precursor is 3-(hydroxymethyl)-4-bromo-1,2-oxazole. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a bromide ion in a nucleophilic substitution reaction. acsgcipr.org

Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are also effective for the direct conversion of the alcohol to the bromide. This two-step approach (hydroxymethylation followed by substitution) can sometimes offer better control and higher yields compared to direct radical bromination, which can sometimes lead to side products. The nucleophilic substitution typically proceeds via an Sₙ2 mechanism. acsgcipr.org

Intramolecular Halooxygenation Approaches for Oxazoline Precursors

A more advanced strategy involves the construction of the brominated oxazole ring itself through an intramolecular halooxygenation reaction of an appropriate acyclic precursor. This method can simultaneously install the bromine atom and form the heterocyclic ring.

For instance, the reaction of a suitably substituted unsaturated precursor, such as an α,β-unsaturated oxime, with a bromine source can lead to the formation of a brominated oxazoline. Subsequent oxidation or elimination would then yield the aromatic 1,2-oxazole ring. A process for preparing (1S, 4S, 5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one involves the reaction of (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent like N-bromosuccinimide. google.com While this example leads to a bicyclic lactone, similar principles of intramolecular bromo-functionalization could be adapted to form brominated isoxazole (B147169) systems from appropriately designed acyclic starting materials.

Continuous Flow Synthesis Techniques for Brominated Oxazoles

Modern synthetic chemistry is increasingly adopting continuous flow technologies to enhance safety, efficiency, and scalability. durham.ac.ukcapes.gov.brnih.gov The synthesis of brominated oxazoles can benefit from this approach. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for hazardous reactions like bromination.

A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, demonstrating the potential of this technology for preparing complex heterocyclic compounds. durham.ac.ukcapes.gov.brnih.gov By integrating columns of solid-supported reagents and scavengers, multi-step syntheses can be performed in a continuous manner, minimizing manual handling and purification steps. durham.ac.ukcapes.gov.br While a specific flow synthesis for this compound has not been explicitly detailed in the provided context, the principles of flow chemistry for halogenation and heterocycle synthesis are well-established and could be applied to this target molecule.

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. organic-chemistry.orgsphinxsai.com In the context of synthesizing this compound, this involves employing techniques that offer benefits such as reduced reaction times, lower energy consumption, higher yields, and the use of less hazardous substances compared to conventional methods. sphinxsai.comresearchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. sphinxsai.comnih.govresearchgate.netijpsjournal.com The application of microwave irradiation can be envisioned for multiple steps in the synthesis of this compound.

For the initial formation of the 1,2-oxazole ring, microwave heating can significantly shorten the reaction times for cyclization reactions. For instance, the synthesis of various oxazole derivatives has been shown to be greatly accelerated under microwave irradiation. ijpsjournal.commissouri.eduorganic-chemistry.org

Furthermore, the bromination steps could also be enhanced by microwave assistance. The direct bromination of heterocyclic rings and the radical bromination of alkyl side chains are often performed under thermal conditions that can be effectively replaced by microwave heating. This can lead to more controlled reactions and reduced formation of by-products. For example, microwave-assisted bromination of various aromatic and heterocyclic compounds has been reported to be highly efficient. nih.govresearchgate.net

A potential microwave-assisted approach for the synthesis of this compound could involve the following steps:

Synthesis of 3-methyl-1,2-oxazole: A microwave-assisted cyclization of appropriate precursors.

Bromination of the 4-position: A microwave-assisted electrophilic bromination using a suitable brominating agent.

Bromination of the 3-methyl group: A microwave-assisted radical bromination using N-Bromosuccinimide (NBS) and a radical initiator.

| Step | Reactants | Microwave Conditions (Hypothetical) | Potential Advantages |

| Ring Formation | Precursors for 3-methyl-1,2-oxazole | 100-150 °C, 10-30 min | Rapid synthesis, improved yield |

| Ring Bromination | 3-methyl-1,2-oxazole, Brominating agent | 80-120 °C, 5-15 min | Faster reaction, higher selectivity |

| Side-chain Bromination | 4-Bromo-3-methyl-1,2-oxazole, NBS, Radical Initiator | 80-100 °C, 5-10 min | Reduced by-products, shorter time |

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netresearchgate.netmessiah.edutcichemicals.com They can act as both solvents and catalysts in chemical reactions.

In the synthesis of this compound, ionic liquids could be employed in several ways:

As solvents for the cyclization reaction: The formation of the 1,2-oxazole ring could be performed in an ionic liquid, which can enhance reaction rates and facilitate product separation.

As solvents and catalysts for bromination: Certain ionic liquids can act as catalysts and bromine carriers for electrophilic bromination reactions, potentially leading to higher selectivity and milder reaction conditions. For example, the bromination of aromatic compounds has been successfully carried out in ionic liquids. researchgate.net

For radical bromination: While less common, the use of ionic liquids as solvents for radical reactions is an emerging area of research and could offer advantages in terms of safety and recyclability of the reaction medium.

| Reaction Step | Ionic Liquid Type (Example) | Potential Role | Anticipated Benefits |

| Ring Synthesis | Imidazolium-based ILs | Solvent | Enhanced reaction rate, catalyst/solvent recyclability |

| Ring Bromination | Brønsted acidic ILs | Solvent and Catalyst | Milder conditions, improved selectivity, reusable medium |

| Side-chain Bromination | Task-specific ILs | Solvent | Increased safety, potential for catalyst recycling |

Conducting reactions without a solvent or in a minimal amount of solvent is a key principle of green chemistry, as it reduces waste and the environmental impact associated with solvent production and disposal. researchgate.net

For the synthesis of this compound, solvent-free conditions could be particularly applicable to the bromination steps. Solid-state reactions, often initiated by grinding or heating, can be highly efficient.

Solvent-free bromination of the oxazole ring: The direct bromination of the 4-position of 3-methyl-1,2-oxazole could potentially be achieved by grinding the substrate with a solid brominating agent like N-Bromosuccinimide (NBS), possibly with a catalytic amount of a solid acid.

Solvent-free radical bromination: The Wohl-Ziegler bromination of the methyl group using NBS and a radical initiator (like AIBN or benzoyl peroxide) can often be performed under solvent-free conditions, initiated by heat or UV light. missouri.eduwikipedia.org This approach eliminates the need for hazardous solvents like carbon tetrachloride, which is traditionally used for such reactions. missouri.eduwikipedia.org

| Reaction | Conditions | Reagents | Potential Outcome |

| Ring Bromination | Grinding/Heating | 3-methyl-1,2-oxazole, NBS | Formation of 4-Bromo-3-methyl-1,2-oxazole |

| Side-chain Bromination | Heating/UV irradiation | 4-Bromo-3-methyl-1,2-oxazole, NBS, Initiator | Formation of this compound |

Chemical Reactivity and Transformational Pathways of 4 Bromo 3 Bromomethyl 1,2 Oxazole

Nucleophilic Substitution Reactions at Bromine Centers

The presence of two bromine atoms at different positions on the 4-Bromo-3-(bromomethyl)-1,2-oxazole (B6276801) molecule—one on the oxazole (B20620) ring and the other on the methyl group—allows for selective nucleophilic substitution reactions. The reactivity of each bromine center is influenced by its electronic environment.

Reactivity of the Bromomethyl Group

The bromomethyl group at the 3-position of the oxazole ring is analogous to a benzylic bromide. This makes the bromine atom highly susceptible to nucleophilic displacement. This enhanced reactivity is due to the stabilization of the resulting carbocation intermediate by the adjacent oxazole ring. A variety of nucleophiles can displace the bromide, leading to a wide range of functionalized products. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then undergo further transformations like "click" chemistry. nih.gov

Reactivity of the Bromo-Substituent on the Oxazole Ring

In contrast to the bromomethyl group, the bromine atom directly attached to the oxazole ring at the 4-position is generally less reactive towards nucleophilic substitution. pharmaguideline.com Nucleophilic attack on the oxazole ring can sometimes lead to ring-cleavage rather than simple substitution. pharmaguideline.com However, under specific conditions and with appropriate nucleophiles, substitution at this position can be achieved. The reactivity at the C4 position is influenced by the electron-withdrawing nature of the oxazole ring. numberanalytics.com

Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.

Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org The bromine atom at the 4-position of the oxazole ring is particularly well-suited for this reaction. beilstein-journals.orgnih.gov This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at this position. nih.govbeilstein-journals.org The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. nih.gov For instance, the use of Pd(PPh₃)₄ as a catalyst and an aqueous solution of a base like sodium carbonate or potassium phosphate (B84403) is common. beilstein-journals.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Reactions with Bromo-Oxazole Derivatives

| Entry | Bromo-Oxazole Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 4,3-Diphenyl-6H-1,2-oxazine | 82 |

| 2 | 4-Bromo-2,4'-bithiazole | (Hetero)arylboronic acid | Pd catalyst | - | - | 2'-Substituted-2,4'-bithiazole | - |

| 3 | 4-Bromo-2-methylaniline derivative | Various boronic acids | Pd(PPh₃)₄ | K₃PO₄ | - | Mono- and disubstituted products | 31-46 |

This table presents a selection of reported Suzuki-Miyaura reactions involving bromo-oxazole and related bromo-heterocyclic systems to illustrate the scope of the methodology. Specific yields and conditions can vary based on the exact substrates and reagents used.

Other Metal-Catalyzed Coupling Reactions (e.g., C-H activation)

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed coupling methods can be employed to functionalize the oxazole core. Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct arylation and alkenylation of oxazoles. organic-chemistry.orgrsc.org This approach avoids the pre-functionalization required for traditional cross-coupling reactions, offering a more atom-economical route to substituted oxazoles. organic-chemistry.org For instance, direct arylation at the C2 position of oxazoles can be achieved using aryl bromides in the presence of a palladium catalyst and a suitable base. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions of the Oxazole Core

The oxazole ring is generally considered to be electron-deficient, which makes electrophilic aromatic substitution reactions challenging. pharmaguideline.com The presence of the nitrogen atom deactivates the ring towards electrophilic attack. pharmaguideline.com However, the introduction of electron-donating groups onto the oxazole ring can enhance its reactivity towards electrophiles. numberanalytics.com Bromination of oxazole derivatives, for instance, has been shown to occur, with the position of substitution depending on the existing substituents and reaction conditions. clockss.orgmdpi.com The electrophilic substitution on the oxazole ring generally follows the reactivity order of C4 > C5 > C2. pharmaguideline.com

Ring-Opening and Rearrangement Processes

The structural integrity and substitution pattern of the isoxazole (B147169) ring in this compound can be altered through rearrangement and ring-opening reactions, offering pathways to novel molecular scaffolds.

Halogen Dance Rearrangements

The "halogen dance" is a base-catalyzed intramolecular or intermolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. rsc.org This rearrangement is driven by thermodynamics and typically proceeds through a series of deprotonation and halogenation events. rsc.org For brominated oxazoles, this process can lead to isomeric products that may be difficult to access through direct synthesis.

While specific studies on the halogen dance rearrangement of this compound are not prevalent, the phenomenon has been observed in related bromo- and iodooxazole systems. For instance, the lithium diisopropylamide (LDA)-mediated treatment of 5-iodooxazoles has been shown to induce a halogen dance, yielding the corresponding 4-iodooxazoles. rsc.org This suggests that a similar base-induced migration of the bromine atom from the C4 to the C5 position of the isoxazole ring in this compound is a plausible transformation. The reaction would likely proceed via deprotonation at the C5 position, followed by an intermolecular halogen transfer from another molecule of the starting material.

A general representation of a base-catalyzed halogen dance on a bromooxazole is depicted below:

General Scheme for Halogen Dance Rearrangement

| Reactant | Reagents and Conditions | Product |

|---|

It is important to note that the efficiency and outcome of the halogen dance can be influenced by factors such as the choice of base, solvent, temperature, and the nature of the substituents on the oxazole ring. rsc.org

Ring Cleavage Mechanisms

The isoxazole ring, while aromatic, is susceptible to cleavage under various conditions, providing access to acyclic compounds with diverse functionalities. The N-O bond is the most common site of cleavage.

Reductive cleavage is a prominent pathway for isoxazole ring opening. The reaction of isoxazoles with metal carbonyls, such as hexacarbonylmolybdenum(0) ([Mo(CO)₆]) or pentacarbonyliron(0) ([Fe(CO)₅]) in the presence of water, leads to the reductive cleavage of the N-O bond to afford β-amino enones. acs.org This transformation is believed to proceed through an N-complexed isoxazole intermediate, followed by the formation of a complexed (β-oxo vinyl)nitrene, which is then reduced by the metal in the presence of water. acs.org

Reductive Ring Cleavage of Isoxazoles

| Isoxazole Derivative | Reagents and Conditions | Product (β-Amino Enone) |

|---|---|---|

| 3,5-Disubstituted Isoxazole | [Mo(CO)₆], H₂O, heat | Substituted β-amino enone |

| 3,5-Disubstituted Isoxazole | [Fe(CO)₅], H₂O, photoirradiation | Substituted β-amino enone |

Another approach to isoxazole ring cleavage involves treatment with reducing agents like samarium(II) iodide (SmI₂). This method has been used for the reductive cleavage of isoxazolines to yield β-hydroxy ketones. researchgate.net The N-O bond of the isoxazole ring can also be cleaved under catalytic hydrogenation conditions, for example, using Raney nickel, or with other reducing systems like iron powder in hexafluoro-2-propanol. nih.govmorressier.com

Base-promoted ring opening has also been documented for isoxazole derivatives. For instance, treatment of 3-formylisoxazolo[4,5-b]pyridines with a base can lead to decarbonylation and subsequent opening of the isoxazole ring. beilstein-journals.org While not a direct analogue, the study of the ring-opening of 4-bromo-3,4-disubstituted-2-isoxazolin-5-ones with aqueous sodium hydroxide (B78521) provides insight into the lability of the isoxazole core under basic conditions. nih.gov

Oxidation and Reduction Chemistry Relevant to the Compound

The bromine atom, the bromomethyl group, and the isoxazole ring itself in this compound can all participate in oxidation and reduction reactions.

Oxidation:

The bromomethyl group at the C3 position is susceptible to oxidation to an aldehyde. This transformation can be achieved using various oxidizing agents. While specific examples for this compound are scarce, the oxidation of a related 5-(chloromethyl)isoxazole (B1588054) derivative to the corresponding aldehyde using pyridinium (B92312) chlorochromate (PCC) has been reported. This suggests that similar conditions could be applied to oxidize the bromomethyl group of the title compound.

The isoxazole ring itself can undergo oxidative cleavage. Bioactivation studies of some isoxazole-containing compounds have shown that oxidation can lead to the cleavage of the isoxazole ring, forming reactive diketo metabolites. nih.gov

Reduction:

The primary reduction pathway for the isoxazole ring involves the cleavage of the weak N-O bond, as discussed in the ring cleavage section. This reductive cleavage can be accomplished using various reagents, including metal carbonyls, samarium(II) iodide, and catalytic hydrogenation, leading to β-amino enones or β-hydroxy ketones. rsc.orgnih.gov

The bromomethyl group can undergo reduction to a methyl group. This can typically be achieved through catalytic hydrogenation or with reducing agents like zinc in acetic acid.

The bromine atom on the isoxazole ring can also be removed via reduction. Catalytic hydrogenation with a palladium catalyst is a common method for the dehalogenation of aryl bromides and could potentially be applied to reduce the C4-bromo substituent.

Summary of Potential Oxidation and Reduction Reactions

| Functional Group | Reaction Type | Potential Reagents and Conditions | Potential Product |

|---|---|---|---|

| Bromomethyl group | Oxidation | Pyridinium chlorochromate (PCC) | 4-Bromo-1,2-oxazole-3-carbaldehyde |

| Bromomethyl group | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | 4-Bromo-3-methyl-1,2-oxazole |

| C4-Bromine | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | 3-(Bromomethyl)-1,2-oxazole |

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 4-Bromo-3-(bromomethyl)-1,2-oxazole (B6276801) is expected to be relatively simple. The bromomethyl group (-CH₂Br) would exhibit a singlet due to the absence of adjacent protons, with an anticipated chemical shift in the range of 4.5-5.0 ppm, influenced by the electronegativity of the adjacent bromine atom and the oxazole (B20620) ring. The single proton on the oxazole ring (at the C5 position) would also appear as a singlet, likely in the downfield region of 8.0-8.5 ppm, characteristic of protons on electron-deficient aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the bromomethyl group is expected around 25-35 ppm. The three carbons of the 1,2-oxazole ring would have characteristic shifts: C3, bonded to the bromomethyl group, would likely appear around 155-165 ppm; C4, bearing a bromine atom, would be shifted to approximately 110-120 ppm; and C5, bonded to the ring proton, is anticipated around 145-155 ppm.

Expected ¹H and ¹³C NMR Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂Br | 4.5 - 5.0 | 25 - 35 | Singlet |

| C5-H | 8.0 - 8.5 | 145 - 155 | Singlet |

| C3 | - | 155 - 165 | - |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To confirm the assignments from 1D NMR, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be expected to show no correlations, as there are no vicinal protons to couple with each other, thus confirming the isolated nature of the ring proton and the bromomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would show a cross-peak between the -CH₂Br proton signal and its corresponding carbon signal, and another cross-peak connecting the C5-H proton signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the molecule. Key expected correlations would include:

The protons of the -CH₂Br group showing correlations to the C3 and C4 carbons of the oxazole ring.

The C5-H proton showing correlations to the C3 and C4 carbons.

These correlations would definitively piece together the molecular structure, confirming the substitution pattern of the 1,2-oxazole ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound.

HRMS would be used to determine the exact mass of the molecular ion. For C₄H₃Br₂NO, the calculated monoisotopic mass is approximately 242.8632 u. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, and [M+4]⁺) with relative intensities of approximately 1:2:1, which is a definitive signature for a dibrominated compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=N stretch (oxazole ring) | 1650 - 1590 | Medium |

| C=C stretch (oxazole ring) | 1500 - 1400 | Medium |

| C-O-N stretch (oxazole ring) | 1250 - 1020 | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) would show a complex pattern unique to this molecule.

Chiroptical Methods for Stereochemical Assignments in Derivatives

The stereochemical assignment of complex molecules, including derivatives of this compound, often requires a combination of experimental spectroscopic data and high-level computational modeling. Chiroptical techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) provide unique fingerprints of a molecule's absolute configuration.

The general approach involves the synthesis of a chiral derivative of the parent compound, followed by the measurement of its chiroptical spectra. Concurrently, computational methods are employed to predict the theoretical spectra for all possible stereoisomers. A comparison between the experimental and computed spectra then allows for the unambiguous assignment of the absolute configuration.

Detailed Research Findings

While specific experimental studies on the chiroptical properties of this compound derivatives are not extensively reported in the literature, the principles of stereochemical elucidation can be illustrated through established methodologies applied to structurally related chiral heterocyclic compounds. The presence of bromine atoms and the oxazole ring introduces specific electronic transitions and vibrational modes that can be probed by chiroptical spectroscopy.

A hypothetical study on a chiral derivative, for instance, (R)-1-(4-bromo-1,2-oxazol-3-yl)ethanol, would involve the following key steps:

Calculation of Chiroptical Spectra: For each stable conformer, the ECD and VCD spectra are calculated using time-dependent density functional theory (TD-DFT) and DFT, respectively. The choice of functional and basis set is crucial for obtaining accurate predictions.

Boltzmann Averaging: The calculated spectra of individual conformers are then averaged according to their Boltzmann population distribution at the experimental temperature to generate the final theoretical spectrum for a given enantiomer.

Comparison with Experimental Data: The theoretically predicted spectrum is compared with the experimental ECD or VCD spectrum of the synthesized chiral derivative. A good agreement in terms of sign, intensity, and band shape of the key Cotton effects (in ECD) or VCD bands confirms the absolute configuration.

Illustrative Data

To demonstrate the application of this methodology, the following tables present hypothetical computational and experimental data for the stereochemical assignment of a chiral derivative of this compound.

Interactive Data Tables

Table 1: Hypothetical Conformational Analysis of (R)-1-(4-bromo-1,2-oxazol-3-yl)ethanol

This table outlines the relative energies and Boltzmann populations of the most stable conformers of (R)-1-(4-bromo-1,2-oxazol-3-yl)ethanol as determined by DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory in a simulated solvent environment (e.g., methanol).

| Conformer | Dihedral Angle (C-C-O-H, °) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 60 | 0.00 | 45.2 |

| Conf-2 | 180 | 0.55 | 25.1 |

| Conf-3 | -60 | 1.10 | 13.8 |

| Conf-4 | 120 | 1.50 | 8.9 |

| Conf-5 | -120 | 1.80 | 7.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Comparison of Experimental and Calculated ECD and VCD Data for Stereochemical Assignment

This table presents a comparison of the key experimental chiroptical data with the Boltzmann-averaged theoretical data for the (R)- and (S)-enantiomers of 1-(4-bromo-1,2-oxazol-3-yl)ethanol.

| Method | Wavelength/Frequency | Experimental Result | Calculated for (R)-isomer | Calculated for (S)-isomer | Conclusion |

| ECD | 265 nm | + (Positive Cotton Effect) | + (Positive Cotton Effect) | - (Negative Cotton Effect) | Matches (R)-isomer |

| ECD | 230 nm | - (Negative Cotton Effect) | - (Negative Cotton Effect) | + (Positive Cotton Effect) | Matches (R)-isomer |

| VCD | 1050 cm⁻¹ | + (Positive Band) | + (Positive Band) | - (Negative Band) | Matches (R)-isomer |

| VCD | 1280 cm⁻¹ | - (Negative Band) | - (Negative Band) | + (Positive Band) | Matches (R)-isomer |

Note: The data presented in this table is hypothetical and for illustrative purposes only. The sign (+ or -) indicates the sign of the differential absorption (Δε for ECD, ΔA for VCD).

The excellent correlation between the experimental data and the calculated spectra for the (R)-isomer in this hypothetical example would provide strong evidence for the assignment of the absolute configuration as R. This combined experimental and computational approach is a powerful tool for the unambiguous structural elucidation of complex chiral molecules.

Computational and Theoretical Investigations of 4 Bromo 3 Bromomethyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure of molecules. mdpi.comresearchgate.netsciforum.net For 4-Bromo-3-(bromomethyl)-1,2-oxazole (B6276801), DFT calculations, particularly using functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), can provide significant insights into its geometry and electronic properties. mdpi.com

A full geometry optimization would be the initial step, predicting bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. mdpi.com Following optimization, a variety of electronic properties can be calculated to understand the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap suggests higher reactivity. mdpi.com

Further analysis can yield reactivity descriptors such as chemical potential, global chemical hardness, and electrophilicity index, which help in predicting how the molecule will interact with other chemical species. mdpi.com The distribution of electronic charge across the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in substituted oxazoles, the oxygen and nitrogen atoms are typically electron-rich sites. nih.gov In the case of this compound, the bromine atoms and the oxazole (B20620) ring will significantly influence the electronic landscape.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G++(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to the ability to donate electrons. |

| LUMO Energy | (Value in eV) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | (Value in eV) | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | (Value in eV) | Propensity to accept electrons. |

Note: The values in this table are illustrative and would be determined from actual DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Simulations would typically be performed in a solvent box (e.g., water or a non-polar solvent) to mimic solution-phase behavior. acs.org The trajectory from an MD simulation can be analyzed to identify the most populated conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule might present itself when interacting with other molecules, such as in a biological system or a chemical reaction.

MD simulations are also invaluable for studying intermolecular interactions. rsc.org The bromine atoms on this compound can participate in halogen bonding, a type of non-covalent interaction that can be significant in molecular recognition and crystal packing. nih.govrsc.org Simulations can quantify the strength and geometry of these halogen bonds with other molecules or with itself in a condensed phase. mdpi.comresearchgate.netmasterorganicchemistry.com Analysis of the radial distribution functions between specific atoms can reveal the nature and extent of these interactions. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Interacting Atoms | Significance |

| Halogen Bonding | Br···O/N/Br | Influences self-assembly and binding to other molecules. |

| Hydrogen Bonding | C-H···O/N/Br | Can contribute to the stability of molecular complexes. |

| van der Waals Forces | All atoms | General non-specific interactions contributing to overall stability. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

The presence of a bromomethyl group makes this compound a likely substrate for nucleophilic substitution reactions (e.g., SN2 reactions). mdpi.comresearchgate.netnih.govnih.gov Quantum chemical calculations, often using DFT, can be employed to elucidate the mechanisms of such reactions. acs.orgunimi.it

By mapping the potential energy surface (PES) for a reaction, chemists can identify the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov The energy of this transition state determines the activation energy of the reaction, and thus the reaction rate. unimi.it For an SN2 reaction involving this compound, calculations would model the approach of a nucleophile to the methylene (B1212753) carbon, the simultaneous breaking of the C-Br bond, and the departure of the bromide leaving group. mdpi.comresearchgate.netnih.gov

These calculations can also explore the stereochemistry of the reaction, which for an SN2 mechanism is expected to proceed with inversion of configuration at the reaction center. nih.gov Furthermore, the influence of the solvent on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models. mdpi.comnih.gov The electron-withdrawing nature of the bromo-oxazole ring would likely influence the reactivity of the bromomethyl group, a factor that can be quantified through these computational studies.

Molecular Docking and Ligand-Target Interaction Studies

In the context of its use as a research tool or synthetic intermediate, this compound could be studied for its potential to interact with biological macromolecules, such as enzymes. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comacs.org

Docking simulations would place this compound into the active site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. rsc.orgmdpi.com The results of a docking study would reveal the most likely binding pose and the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, halogen bonds, and hydrophobic interactions. rsc.org

For example, if this molecule were to be used as a covalent inhibitor, the bromomethyl group could react with a nucleophilic residue (e.g., cysteine or histidine) in the active site of an enzyme. Docking could help to predict whether the molecule can orient itself correctly for such a reaction to occur. The insights from docking studies can guide the design of new molecules with improved binding affinity or reactivity for a specific biological target. rsc.orgmdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand its electronic properties. nih.gov For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). mdpi.comresearchgate.net These predicted shifts can be correlated with experimental spectra to aid in the assignment of peaks and confirm the molecular structure. mdpi.comresearchgate.net

Similarly, the vibrational frequencies in an IR spectrum can be calculated. These frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The predicted IR spectrum can be compared to an experimental spectrum to identify characteristic functional groups, such as the C-Br stretches, C=N stretch of the oxazole ring, and C-H vibrations. Discrepancies between calculated and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies.

Utility and Potential Applications As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique structure of 4-Bromo-3-(bromomethyl)-1,2-oxazole (B6276801), with its reactive bromomethyl group and the bromo-substituted oxazole (B20620) core, makes it an excellent precursor for constructing more complex heterocyclic systems.

Construction of Fused Ring Systems

The reactivity of this compound lends itself to the synthesis of various fused heterocyclic systems. The presence of two reactive sites allows for sequential or one-pot reactions to build additional rings onto the oxazole core. For instance, the bromomethyl group can readily react with nucleophiles, initiating cyclization reactions to form bicyclic structures.

Furthermore, the bromo substituent on the oxazole ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other heterocyclic moieties. This can be a key step in the construction of larger, more complex fused systems. The oxazole ring itself can also participate in cycloaddition reactions, further expanding the possibilities for creating novel fused heterocycles. nih.gov

Synthesis of Polysubstituted Oxazoles and Related Heterocycles

The two bromine atoms in this compound offer distinct reactivity, enabling the selective synthesis of polysubstituted oxazoles. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing the introduction of a wide range of functional groups at the 3-position.

The bromo group at the 4-position is less reactive but can be functionalized through various cross-coupling reactions. This regioselectivity allows for a stepwise and controlled introduction of different substituents onto the oxazole ring, leading to a diverse array of polysubstituted oxazoles. These molecules can serve as scaffolds for further chemical modifications, leading to the synthesis of other related heterocyclic compounds. mdpi.comresearchgate.netorgsyn.org

Scaffold for Novel Chemical Probes and Research Reagents

The reactivity of this compound also makes it a useful scaffold for the design of novel chemical probes and research reagents. The bromomethyl group can be used to attach the oxazole core to a variety of molecules, including fluorescent dyes, affinity tags, or reactive groups.

This allows for the creation of customized probes for studying biological processes or for use in chemical assays. For example, a fluorescently-labeled derivative of this compound could be used to visualize the localization of a specific target protein within a cell. nih.gov

Role in the Development of Cyclopeptide Analogues and Modified Amino Acids

Oxazole-containing amino acids are valuable building blocks for the synthesis of peptidomimetics and macrocyclic scaffolds. nih.gov this compound can be used to synthesize novel, densely functionalized oxazole-containing amino acids. These modified amino acids can then be incorporated into peptides, leading to the development of cyclopeptide analogues with unique structural and biological properties.

The oxazole ring can act as a rigidifying element, constraining the conformation of the peptide backbone. This can lead to enhanced binding affinity and selectivity for a particular biological target. The bromo substituents also provide handles for further chemical modification, allowing for the fine-tuning of the properties of the resulting cyclopeptide analogues. lifechemicals.com

Applications in Material Science Research

The electronic properties of the oxazole ring, coupled with the potential for extensive functionalization, make this compound an interesting building block for materials science research. Oxadiazole-based heterocycles, for instance, have been investigated for their potential in creating melt-castable energetic materials. osti.gov

Derivatives of this compound could potentially be incorporated into conductive polymers. The oxazole core can contribute to the electronic conductivity, while the substituents can be used to modify the polymer's solubility, processability, and other physical properties. Similarly, the compound could be used in the development of new materials for organic light-emitting diodes (OLEDs), where the oxazole moiety could serve as a component of the emissive or charge-transporting layers. lifechemicals.com

Design of Luminescent Dyes and Organic Photonics Components

The oxazole ring is a known fluorophore, and its derivatives often exhibit interesting photophysical properties. By strategically modifying the substituents on the oxazole ring of this compound, it is possible to tune the absorption and emission wavelengths, as well as the quantum yield of the resulting molecules.

This makes it a promising scaffold for the design of novel luminescent dyes for a variety of applications, including bio-imaging and sensing. Furthermore, these tailored photophysical properties could be exploited in the development of organic photonics components, such as optical switches or nonlinear optical materials.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Bromo-3-(bromomethyl)-1,2-oxazole (B6276801) and its derivatives is anticipated to be guided by the principles of green and sustainable chemistry. zhaw.chrsc.org Current synthetic strategies for halogenated heterocycles often rely on traditional methods that may involve harsh reagents and generate significant waste. exlibrisgroup.com Future research will likely focus on developing more atom-economical and environmentally benign pathways.

One promising avenue is the exploration of catalytic halogenation techniques. The use of catalysts can enable milder reaction conditions and reduce the need for stoichiometric halogenating agents. rsc.org For instance, methods for the electrophilic bromination of substituted 1,2-oxazoles could be adapted, potentially utilizing greener bromine sources and recyclable catalysts. nsf.govnih.gov Another area of interest is the development of one-pot or tandem reactions that minimize intermediate purification steps, thereby reducing solvent consumption and waste generation. ijpsonline.com Furthermore, the use of alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to faster and more efficient syntheses.

Exploration of Novel Reactivity Patterns and Cascade Transformations

The two bromine atoms in this compound exhibit differential reactivity, which opens up a wide array of possibilities for selective functionalization and the design of novel cascade reactions. The benzylic bromine in the bromomethyl group is susceptible to nucleophilic substitution, while the vinylic bromine on the oxazole (B20620) ring is more amenable to cross-coupling reactions. nih.govbeilstein-journals.org

Future research will likely focus on exploiting this differential reactivity to construct complex molecular architectures in a controlled manner. For example, a sequential reaction could involve an initial nucleophilic substitution at the bromomethyl group, followed by a palladium-catalyzed cross-coupling reaction at the C4-position. beilstein-journals.orgresearchgate.net This would allow for the introduction of two different functional groups in a single synthetic sequence.

Moreover, the development of novel cascade reactions initiated by the functionalization of one of the bromine atoms is a promising area of investigation. Such cascades could involve intramolecular cyclizations or rearrangements, leading to the rapid assembly of complex polycyclic systems. mdpi.com The exploration of formal nucleophilic substitution reactions of the bromocyclopropylcarboxamides with azoles provides a template for developing similar transformations with this compound. nih.gov

Advanced Mechanistic Studies using In-situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new transformations. Future research will increasingly rely on advanced in-situ spectroscopic techniques to probe reaction intermediates and transition states in real-time.

Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy can provide valuable insights into reaction kinetics and the formation of transient species. For instance, in-situ NMR studies could be employed to monitor the regioselectivity of bromination reactions or to elucidate the mechanism of cascade transformations. thieme-connect.com Computational studies, including Density Functional Theory (DFT) calculations, will also play a pivotal role in complementing experimental data and providing a deeper understanding of the underlying electronic effects that govern the reactivity of this di-brominated oxazole. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the production of this compound and its derivatives. acs.orguc.ptdurham.ac.uk Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov

Future research in this area will focus on developing robust and scalable flow syntheses for the target compound. This may involve the use of packed-bed reactors with immobilized reagents or catalysts to facilitate continuous processing and product purification. acs.org Furthermore, the integration of in-line analytical techniques, such as HPLC or mass spectrometry, will enable real-time reaction monitoring and optimization.

Automated synthesis platforms can be utilized for the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. acs.orgmdpi.com These platforms can perform multiple reactions in parallel, significantly accelerating the discovery of new compounds with desired properties.

Application in Advanced Catalysis and Method Development

The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel ligands and catalysts. The two bromine atoms provide convenient handles for further functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Future research will explore the application of these derivatives as ligands in transition metal catalysis. For example, by introducing coordinating groups through substitution of the bromine atoms, novel bidentate or pincer-type ligands could be synthesized. These ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, asymmetric synthesis, and C-H activation. nih.gov

Furthermore, the inherent reactivity of the brominated oxazole core can be exploited in the development of new synthetic methodologies. For instance, the C4-bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures. beilstein-journals.org The bromomethyl group, on the other hand, can be used to introduce a variety of functional groups through nucleophilic substitution, further expanding the synthetic utility of this versatile building block. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-(bromomethyl)-1,2-oxazole?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, bromomethyl oxazole derivatives are often synthesized via cyclization of 1,2-dibromo precursors with pyrazole intermediates under controlled conditions (e.g., reflux in polar solvents like DMF). Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst selection (e.g., K₂CO₃) significantly influence yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential for identifying functional groups (e.g., bromomethyl peaks at δ 4.3–4.5 ppm in ¹H NMR). X-ray crystallography provides definitive bond angle and distance data, resolving ambiguities in regiochemistry. Mass spectrometry (HRMS) confirms molecular weight .

Q. What key chemical properties influence reactivity?

- Methodology : The electron-withdrawing oxazole ring and bromine substituents enhance electrophilic substitution reactivity. Stability under standard conditions (e.g., inert atmosphere, <40°C) is confirmed via thermogravimetric analysis (TGA). Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reaction design .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses?

- Methodology : Optimize reaction conditions using Design of Experiments (DoE). For example, varying solvent polarity (e.g., switching from THF to DMF) or catalyst loadings (e.g., Pd/C vs. CuI) can improve yields. Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. How to resolve contradictory spectral data for bromomethyl-oxazole derivatives?

- Methodology : Cross-validate using complementary techniques. For instance, conflicting NMR peaks may arise from dynamic rotational isomerism; variable-temperature NMR or NOESY can clarify. Compare experimental IR stretches (e.g., C-Br at 550–600 cm⁻¹) with computational (DFT) predictions .

Q. What computational approaches predict biological activity?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to targets like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine position) with bioactivity .

Q. How does halogen positioning affect pharmacological properties?

- Methodology : Compare analogs (e.g., 4-Bromo-3-(3-chlorophenyl)-1,2-oxazole vs. 4-Chloro-3-bromophenyl derivatives) via in vitro assays. Bromine at the 4-position enhances lipophilicity (logP ↑), improving blood-brain barrier penetration, while chlorine at the 3-position increases metabolic stability .

Q. What challenges arise in crystallographic analysis of halogenated oxazoles?

- Methodology : Bromine’s high electron density causes crystal disorder. Mitigate via slow evaporation crystallization (e.g., ethyl acetate/hexane). Use synchrotron X-ray sources to enhance resolution for heavy-atom derivatives .

Key Considerations for Researchers

- Data Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and cooling rates during crystallization to ensure reproducibility .

- Safety Protocols : Bromomethyl derivatives are potential alkylating agents; use PPE and fume hoods. Toxicity data (e.g., LD50) should be referenced from PubChem or Reaxys .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.